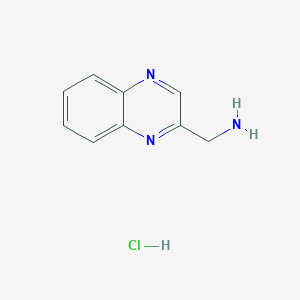

Quinoxalin-2-ylmethanamine hydrochloride

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemistry and Materials Science

The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a cornerstone in the architecture of functional organic molecules. ijpsjournal.comnih.gov Also known as benzopyrazine, this bicyclic structure is a privileged motif in medicinal chemistry and materials science due to its versatile physicochemical properties and its capacity for diverse functionalization. mtieat.orgnih.gov The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors and modulate the electronic properties of the molecule, making the quinoxaline core an effective bioisostere for other aromatic systems like quinoline (B57606) and naphthalene. ijpsjournal.commtieat.org

In the realm of medicinal chemistry, quinoxaline derivatives have been the subject of extensive research, leading to the development of compounds with a broad spectrum of biological activities. benthamdirect.comwisdomlib.org These activities include anticancer, antimicrobial (antibacterial, antifungal), antiviral, antimalarial, and anti-inflammatory properties. wisdomlib.orgresearchgate.netnih.govnih.govnih.gov The structural framework of quinoxaline is a key component in several antibiotics and is integral to the design of novel therapeutic agents targeting various biological pathways. nih.govekb.egresearchgate.net For instance, the planarity of the ring system allows certain derivatives to act as DNA intercalating agents, a mechanism exploited in the development of antitumor compounds.

Beyond pharmaceuticals, the quinoxaline scaffold is significant in materials science. The electron-deficient nature of the pyrazine ring combined with the electron-rich benzene ring creates unique photophysical properties. This has led to their application in the development of organic semiconductors, fluorescent dyes, and electroluminescent materials. researchgate.net The incorporation of quinoxaline units into polymer chains can enhance electron injection and transport properties, making them valuable for organic light-emitting diodes (OLEDs) and solar cells. mtieat.org Their inherent stability and synthetic accessibility continue to make them an attractive platform for creating novel functional materials. nih.gov

Scope of Research on Quinoxalin-2-ylmethanamine (B143339) Hydrochloride within Heterocyclic Chemistry

Within the vast family of quinoxaline derivatives, Quinoxalin-2-ylmethanamine hydrochloride serves as a crucial building block, or synthon, in heterocyclic chemistry. Its structure, featuring a primary aminomethyl group (-CH₂NH₂) at the C2 position of the quinoxaline ring, makes it a highly valuable intermediate for the synthesis of more complex, functionalized molecules. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.

The primary focus of research involving this compound is its utilization as a reactive handle to introduce the quinoxalin-2-ylmethyl moiety into larger molecular frameworks. The nucleophilic primary amine is readily available for a wide array of chemical transformations, allowing chemists to construct libraries of novel quinoxaline derivatives for screening and application studies. Classical reactions such as N-acylation, N-alkylation, Schiff base formation, and reductive amination can be employed to append diverse functional groups and build more elaborate heterocyclic systems.

For example, reacting this compound with various carboxylic acids or their activated derivatives leads to the formation of amides, a common structural motif in biologically active compounds. Similarly, its reaction with aldehydes and ketones yields imines, which can be subsequently reduced to form stable secondary amines, providing a pathway to a wide range of substituted quinoxaline derivatives. This synthetic versatility positions this compound as a key starting material for exploring the structure-activity relationships (SAR) of new chemical entities in drug discovery and materials science. mtieat.org

Detailed Research Data

The utility of this compound in chemical synthesis is best understood through its fundamental properties and its potential for chemical transformation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₀ClN₃ |

| Molecular Weight | 195.65 g/mol |

| IUPAC Name | (quinoxalin-2-yl)methanamine;hydrochloride |

| Structure | Quinoxaline ring substituted at C2 with a methanamine group, as a hydrochloride salt. |

| Appearance | Typically a solid crystalline powder. |

| Key Functional Groups | Primary amine (-NH₂), Quinoxaline aromatic system. |

Table 2: Synthetic Potential and Research Applications of this compound

This table outlines the principal synthetic transformations involving this compound, highlighting its role as a versatile intermediate in constructing more complex molecules.

| Reaction Type | Reagents & Conditions | Resulting Compound Class | Significance in Research |

| N-Acylation | Acyl chlorides, Carboxylic acids (with coupling agents e.g., EDC, DCC) | N-(quinoxalin-2-ylmethyl)amides | Synthesis of potential bioactive molecules; amide bonds are prevalent in pharmaceuticals. |

| N-Alkylation | Alkyl halides, in the presence of a base | Secondary or Tertiary Amines | Modification of steric and electronic properties; exploration of structure-activity relationships. |

| Reductive Amination | Aldehydes or Ketones, followed by a reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | N-Substituted (quinoxalin-2-ylmethyl)amines | A robust method for creating diverse secondary amines, expanding chemical libraries for screening. |

| Schiff Base Formation | Aldehydes or Ketones | N-(quinoxalin-2-ylmethyl)imines | Imines are versatile intermediates themselves, used in the synthesis of various heterocycles. |

| Sulfonamide Formation | Sulfonyl chlorides, in the presence of a base | N-(quinoxalin-2-ylmethyl)sulfonamides | Introduction of the sulfonamide moiety, a well-known pharmacophore in medicinal chemistry. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

857758-56-6 |

|---|---|

Molecular Formula |

C9H10ClN3 |

Molecular Weight |

195.65 g/mol |

IUPAC Name |

quinoxalin-2-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C9H9N3.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,6H,5,10H2;1H |

InChI Key |

IITCFHIZEAQSTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Quinoxalin 2 Ylmethanamine Hydrochloride and Analogous Quinoxaline Derivatives

Established Synthetic Pathways to the Quinoxaline (B1680401) Core

The foundational step in synthesizing Quinoxalin-2-ylmethanamine (B143339) hydrochloride is the construction of the quinoxaline ring system. Traditional methods have been refined over the years to improve yields, purity, and reaction conditions.

Condensation Reactions in Quinoxaline Synthesis

The most classic and widely employed method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net This versatile reaction allows for the formation of a diverse range of substituted quinoxalines. The reaction is typically carried out in a suitable solvent, and while it can proceed without a catalyst, it is often facilitated by acids or other promoting agents to enhance the reaction rate and yield. sapub.org

Key features of this method include:

Reactants : o-Phenylenediamine (B120857) derivatives and various 1,2-dicarbonyl compounds (e.g., glyoxal, benzil).

Conditions : Often requires heating and can be catalyzed by acids. sapub.org

Advantages : High yields and a broad substrate scope. nih.gov

Limitations : Traditional methods may necessitate high temperatures and long reaction times. nih.gov

For the synthesis of precursors to Quinoxalin-2-ylmethanamine, a suitable 1,2-dicarbonyl compound bearing a protected or latent form of the methanamine group would be required. For instance, the condensation of o-phenylenediamine with a derivative of pyruvaldehyde could yield 2-methylquinoxaline, which can be further functionalized. sapub.org Alternatively, starting with a precursor like quinoxaline-2-carboxaldehyde, which can be synthesized from the condensation of o-phenylenediamine and a protected glyoxal derivative, is a viable route. sapub.org

| 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Benzil | Toluene, Room Temperature | 2,3-Diphenylquinoxaline | nih.gov |

| o-Phenylenediamine | 2-Oxopropionaldehyde | DMF | 2-Methylquinoxaline | sapub.org |

| o-Phenylenediamine | D-Glucose | Hydrazine hydrate, Acetic acid | Tetrahydroxybutyl-quinoxaline | sapub.org |

Functionalization Strategies for Quinoxaline Ring Systems

Once the quinoxaline core is formed, functionalization at specific positions is necessary to introduce the desired substituents. For Quinoxalin-2-ylmethanamine, the key is the introduction of a methanamine group at the C2 position. This can be achieved through various strategies, often involving the conversion of a precursor functional group.

Common functionalization strategies at the C2 position include:

From 2-Methylquinoxaline : The methyl group of 2-methylquinoxaline can be halogenated, for example, using N-bromosuccinimide (NBS), to form 2-(bromomethyl)quinoxaline. This can then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine, to yield the desired 2-aminomethylquinoxaline.

From Quinoxaline-2-carboxylic acid : The carboxylic acid can be converted to an amide, which is then reduced to the amine. This is a common and effective method for this transformation.

From Quinoxaline-2-carboxaldehyde : Reductive amination of the aldehyde with an amine source in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is a direct and efficient route to the 2-aminomethylquinoxaline. Quinoxaline-2-carboxaldehyde itself can be prepared by the oxidation of 2-(tetrahydroxybutyl)quinoxaline. sapub.org

The final step in the synthesis of the target compound would be the formation of the hydrochloride salt by treating the free base, Quinoxalin-2-ylmethanamine, with hydrochloric acid.

| Starting Material | Key Transformation | Intermediate/Product | Reference |

|---|---|---|---|

| 2-Methylquinoxaline | Radical Halogenation | 2-(Bromomethyl)quinoxaline | - |

| Quinoxaline-2-carboxylic acid | Amidation followed by Reduction | Quinoxalin-2-ylmethanamine | - |

| Quinoxaline-2-carboxaldehyde | Reductive Amination | Quinoxalin-2-ylmethanamine | sapub.org |

Advanced Approaches to Quinoxalin-2-ylmethanamine Hydrochloride Synthesis

Modern synthetic chemistry focuses on developing more efficient, sustainable, and atom-economical methods. These advanced approaches are also applicable to the synthesis of quinoxaline derivatives, including this compound.

Catalytic Synthesis Routes

The use of catalysts in quinoxaline synthesis can lead to milder reaction conditions, shorter reaction times, and higher yields. A variety of catalysts have been explored for the condensation reaction to form the quinoxaline core.

Examples of catalytic systems include:

Heterogeneous Catalysts : Alumina-supported heteropolyoxometalates have been shown to be effective and recyclable catalysts for the synthesis of quinoxaline derivatives at room temperature. nih.gov

Metal Catalysts : Nickel-based catalyst systems, such as NiBr2/1,10-phenanthroline, have been used for the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org Copper catalysts have been employed in the cycloamination of N-aryl ketimines with sodium azide to produce quinoxalines. organic-chemistry.org

Organocatalysts : Bioinspired o-quinone catalysts have been used for the oxidative synthesis of quinoxalines from primary amines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org

For the synthesis of Quinoxalin-2-ylmethanamine, a catalytic approach could be employed in the reductive amination of quinoxaline-2-carboxaldehyde, where a metal catalyst could facilitate the hydrogenation step.

| Catalyst | Reactants | Key Advantage | Reference |

|---|---|---|---|

| Alumina-Supported Molybdophosphovanadates | o-Phenylenediamine and 1,2-dicarbonyl compounds | Room temperature reaction, recyclable catalyst | nih.gov |

| NiBr2/1,10-phenanthroline | 1,2-Diamines or 2-nitroanilines | Inexpensive and simple catalyst system | organic-chemistry.org |

| Copper Iodide (CuI) | 2-Iodoanilines, arylacetaldehydes, and sodium azide | One-pot three-component reaction | organic-chemistry.org |

Green Chemistry Protocols for Quinoxaline-Based Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of quinoxaline synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources.

Green approaches to quinoxaline synthesis include:

Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times and improve yields in the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. This method often eliminates the need for a catalyst and can be performed under solvent-free conditions.

Aqueous Media : The use of water as a solvent is highly desirable from a green chemistry perspective. Ceric ammonium (B1175870) nitrate (CAN) has been used to promote the synthesis of quinoxaline derivatives in aqueous media at room temperature.

Catalyst-Free Synthesis in Green Solvents : The condensation of o-phenylenediamines with phenacyl bromides can be achieved in refluxing ethanol, a relatively green solvent, without the need for a catalyst. nih.gov

The synthesis of Quinoxalin-2-ylmethanamine can be made greener by employing these principles, for example, by using a water-based reductive amination procedure or by utilizing a recyclable catalyst for the formation of the quinoxaline precursor.

Multi-component Reactions in Quinoxaline Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. researchgate.net MCRs are advantageous due to their high atom economy, operational simplicity, and the ability to generate complex molecules in a single step.

Several MCRs have been developed for the synthesis of quinoxaline derivatives. For instance, a one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide catalyzed by copper can produce quinoxalines in good yields. organic-chemistry.org Another example is the direct C-H functionalization of quinoxalin-2(1H)-ones via multicomponent reactions to introduce various functional groups at the C3 position. nih.govmdpi.com

While a direct multi-component synthesis of this compound from simple precursors has not been explicitly reported, the principles of MCRs could be applied to develop novel and efficient synthetic routes. For example, a reaction involving an o-phenylenediamine, a three-carbon synthon for the pyrazine (B50134) ring with a protected amine functionality, and a third component could potentially lead to the desired scaffold in a convergent manner.

Chemical Transformations and Reactivity of the this compound Moiety

Oxidative Reactions of the Amine Functionality

The primary amine of quinoxalin-2-ylmethanamine is susceptible to oxidation, a common transformation for such functional groups. While specific studies on the direct oxidation of quinoxalin-2-ylmethanamine are not extensively detailed in the reviewed literature, the oxidation of the quinoxaline ring system itself is documented. For instance, the nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. The oxidation of quinoxaline with a peracid results in the formation of quinoxaline di-N-oxide sapub.orgnih.gov. This reactivity highlights the susceptibility of the nitrogen atoms in the heterocyclic system to oxidative conditions.

In a more general context of primary amines, oxidation can lead to a variety of products depending on the reagents and reaction conditions. Typical transformations include conversion to imines, oximes, or amides. For substituted quinoxalines, such as those bearing a hydroxyl-ethyl group, oxidation using chromium trioxide (CrO₃) has been shown to convert the alcohol to a ketone, yielding an acetyl-quinoxaline derivative sapub.org. This indicates that oxidative transformations on substituents attached to the quinoxaline ring are feasible without disrupting the core heterocyclic structure.

Reductive Modifications of the Quinoxaline Nucleus

The pyrazine ring of the quinoxaline nucleus can undergo reduction to yield dihydro- or tetrahydroquinoxaline derivatives. These reduced forms are important structural motifs in many biologically active compounds.

A metal-free transfer hydrogenation process has been developed for the reduction of quinoxalines. This method utilizes pinacolborane (HBpin) as a hydrogen source and is catalyzed by tetrabutylammonium bromide (Bu₄NBr) nih.govorganic-chemistry.org. This approach offers an environmentally benign and efficient route to tetrahydroquinoxalines in moderate to excellent yields nih.gov.

Catalytic hydrogenation using heterogeneous catalysts is another effective method for the reduction of the quinoxaline ring. Cobalt-based catalysts, particularly those supported on carbonaceous materials like graphene, have been employed for the hydrogenation of quinoline (B57606) derivatives, a class of compounds structurally related to quinoxalines bohrium.com. Molybdenum-based catalysts have also been shown to be effective for the hydrogenation of quinoxaline nih.gov. These reactions typically proceed under a hydrogen atmosphere and yield 1,2,3,4-tetrahydroquinoxalines nih.gov.

| Method | Catalyst/Reagent | Product | Key Features |

| Transfer Hydrogenation | HBpin, Bu₄NBr | Tetrahydroquinoxaline | Metal-free, environmentally benign, moderate to excellent yields nih.govorganic-chemistry.org. |

| Catalytic Hydrogenation | Cobalt-based composites | 1,2,3,4-Tetrahydroquinoline | Heterogeneous catalysis, effective for related N-heterocycles bohrium.com. |

| Catalytic Hydrogenation | Molybdenum complexes | 1,2,3,4-Tetrahydroquinoxaline | Homogeneous catalysis nih.gov. |

Nucleophilic Substitution Pathways Involving the Amine Group

The amine group of quinoxalin-2-ylmethanamine can act as a nucleophile in various reactions. Furthermore, the presence of a substituent at the 2-position of the quinoxaline ring influences the susceptibility of the 3-position to nucleophilic attack.

Investigations into the nucleophilic substitution on 2-monosubstituted quinoxalines have shown that the nature of the substituent at the C-2 position plays a crucial role. For 2-aminoquinoxaline, nucleophilic substitution with strong alkyl nucleophiles, such as n-butyllithium (n-BuLi) and methylmagnesium chloride (Me-MgCl), occurs at the C-3 position nih.gov. This is attributed to the electronic properties of the quinoxaline ring, where the carbon atoms of the pyrazine ring are electron-deficient and thus susceptible to nucleophilic attack. However, reactions with other types of nucleophiles on 2-amino quinoxaline were reported to be unsuccessful, suggesting a high dependence on the nucleophile's strength nih.gov.

The amine functionality itself can readily undergo standard nucleophilic reactions such as acylation and alkylation to form the corresponding amides and secondary or tertiary amines, respectively. These are fundamental reactions of primary amines and are expected to proceed under standard conditions.

| Reactant | Nucleophile | Product | Reaction Type |

| 2-Aminoquinoxaline | n-BuLi | 2-Amino-3-butylquinoxaline | Nucleophilic substitution at C-3 nih.gov. |

| 2-Aminoquinoxaline | Me-MgCl | 2-Amino-3-methylquinoxaline | Nucleophilic substitution at C-3 nih.gov. |

Direct C-H Functionalization of Quinoxaline Systems

Direct C-H functionalization has emerged as a powerful tool in synthetic organic chemistry for the modification of heterocyclic scaffolds like quinoxaline. thieme-connect.de This approach avoids the need for pre-functionalized substrates, offering a more atom- and step-economical route to novel derivatives.

For 2-arylquinoxalines, transition-metal-catalyzed C-H functionalization can occur at the ortho-position of the aryl group. The nitrogen atom at the 1-position of the quinoxaline ring can act as a directing group, facilitating chelation with a metal catalyst and leading to ortho-substituted products rsc.org.

In the case of quinoxalin-2(1H)-ones, which are structurally related to the parent quinoxaline, direct C-H functionalization at the C-3 position is a well-established method for introducing a wide range of functional groups. nih.govresearchgate.net Various methodologies, including visible-light-induced reactions, have been developed for the C-3 arylation and alkylation of quinoxalin-2(1H)-ones nih.govrsc.org. These reactions often proceed via radical pathways, where a radical species is generated and adds to the electron-deficient quinoxaline ring rsc.org.

Recent advancements have focused on multi-component reactions that allow for the direct C-H multifunctionalization of quinoxalin-2(1H)-ones, enabling the simultaneous introduction of multiple functional groups. nih.govresearchgate.net

| Substrate Type | Position of Functionalization | Methodology | Key Features |

| 2-Arylquinoxalines | ortho-position of the aryl group | Transition-metal catalysis | N-1 atom acts as a directing group rsc.org. |

| Quinoxalin-2(1H)-ones | C-3 position | Visible-light-induced reactions, multi-component reactions | Avoids pre-functionalization, high step economy nih.govresearchgate.netrsc.org. |

Advanced Spectroscopic and Structural Characterization of Quinoxalin 2 Ylmethanamine Hydrochloride

X-ray Crystallographic Analysis for Elucidating Solid-State Structures

X-ray crystallography stands as the cornerstone for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.comrigaku.com This powerful analytical method provides precise information on bond lengths, bond angles, and the spatial relationship between atoms, offering an unambiguous depiction of the molecule's structure.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic and molecular structure of a crystalline material. mdpi.comnih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the data used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms.

Table 1: Representative Crystallographic Data for a Quinoxaline (B1680401) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9002 (8) |

| b (Å) | 11.1048 (8) |

| c (Å) | 11.1715 (8) |

| α (°) | 90 |

| β (°) | 106.780 (1) |

| γ (°) | 90 |

| Volume (ų) | 1293.4 (2) |

| Z | 4 |

| Note: This data is for N-(3-Methylphenyl)quinoxalin-2-amine monohydrate and is intended to be illustrative of the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net |

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the molecule's conformation and the non-covalent interactions that dictate its packing in the solid state. rsc.org For quinoxalin-2-ylmethanamine (B143339) hydrochloride, the quinoxaline ring system is expected to be largely planar. The orientation of the methanamine hydrochloride substituent relative to the quinoxaline ring is a key conformational feature.

Advanced Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques are essential for confirming the structure in solution and for routine characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of quinoxalin-2-ylmethanamine hydrochloride would show characteristic signals for the aromatic protons on the quinoxaline ring, the methylene (B1212753) protons (-CH₂-), and the ammonium (B1175870) protons (-NH₃⁺). The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the quinoxaline ring. rsc.orgchemicalbook.com The methylene protons would likely appear as a singlet, and the ammonium protons might be a broad singlet, with their chemical shifts influenced by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. oregonstate.eduorganicchemistrydata.orgchemicalbook.com The spectrum of this compound would show distinct signals for the carbons of the quinoxaline ring and the methylene carbon of the methanamine side chain. rsc.orgnih.gov The chemical shifts of the aromatic carbons would be in the typical downfield region, while the methylene carbon would appear further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoxaline Aromatic CH | 7.5 - 8.5 | 125 - 150 |

| Methylene CH₂ | ~4.0 | ~45 |

| Ammonium NH₃⁺ | Variable (broad) | - |

| Note: These are approximate predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine the mass of the protonated molecule [M+H]⁺, which is the quinoxalin-2-ylmethanaminium ion. This allows for the unambiguous validation of the molecular formula. nih.govnist.gov The fragmentation pattern observed in the mass spectrum can also provide structural information, as specific bonds break to form characteristic fragment ions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. nih.govnih.govnist.govchemicalbook.comchemicalbook.com

Key expected IR absorption bands include:

N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group (-NH₃⁺).

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: Aromatic ring stretching vibrations for the quinoxaline core would be found in the 1400-1600 cm⁻¹ region.

N-H bending: Bending vibrations for the ammonium group would be visible around 1500-1600 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 3300 (broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methylene (-CH₂-) | C-H Stretch | < 3000 |

| Quinoxaline Ring | C=N, C=C Stretch | 1400 - 1600 |

| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 |

Computational and Theoretical Investigations of Quinoxalin 2 Ylmethanamine Hydrochloride

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of a ligand to the active site of a target protein.

Molecular docking studies on various quinoxaline (B1680401) derivatives have been conducted to predict their binding affinities and modes with several biological targets, such as the epidermal growth factor receptor (EGFR) kinase domain and other enzymes implicated in diseases like cancer.

For instance, a study on novel 2-[4-(t-amino-1-yl)but-2-yn-1-yl]quinoxaline derivatives demonstrated their potential to effectively bind to the ATP-binding site of EGFR. The docking scores, which are a measure of binding affinity, indicated energetically favorable interactions. One of the most promising compounds in this series, ZB-8, exhibited a Glide_XP score of -9.4 kcal/mol. ijlpr.com In another study, various quinoxaline derivatives were evaluated as inhibitors of both EGFR and cyclooxygenase-2 (COX-2). The docking results showed that these compounds could fit well within the catalytic binding pockets of both receptors, with some compounds showing strong predicted binding energies. nih.gov

Similarly, docking of Quinoxalin-2-one with several glycoprotein (B1211001) receptors associated with lung cancer revealed favorable binding scores, suggesting potential inhibitory activity. researchgate.net The binding affinities for a series of 2,4-disubstituted quinoline (B57606) derivatives against the Mycobacterium tuberculosis receptor LipB ranged from -3.2 to -18.5 kcal/mol, with some compounds showing better predicted affinity than the standard drug isoniazid.

Interactive Data Table: Predicted Binding Affinities of Quinoxaline Derivatives

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| ZB-8 (a quinoxaline derivative) | EGFR Kinase Domain | -9.4 |

| Quinoxalin-2-one | Glycoprotein Receptors (e.g., 4GUM) | High binding score (3085 arbitrary units) |

| 2,4-disubstituted quinoline derivatives | Mycobacterium tuberculosis LipB | -3.2 to -18.5 |

| Novel quinoxaline derivatives | EGFR and COX-2 | Not specified in kcal/mol, but showed good correlation with biological activity |

Note: The data presented is for various quinoxaline derivatives and not specifically for Quinoxalin-2-ylmethanamine (B143339) hydrochloride.

The analysis of interactions with active site residues is crucial for understanding the mechanism of inhibition and for the rational design of more potent inhibitors. For quinoxaline derivatives, docking studies have revealed key interactions that contribute to their binding.

In the case of the quinoxaline derivative ZB-8 binding to EGFR, the nitrogen atom in the quinoxaline ring was predicted to form a crucial hydrogen bond with the backbone amide of Met793 in the hinge region of the kinase. ijlpr.com Additionally, the piperidine (B6355638) moiety of ZB-8 was observed to occupy a hydrophobic pocket, engaging in van der Waals interactions and forming a hydrogen bond with the side chain of Thr854. ijlpr.com

For other quinoxaline derivatives targeting EGFR and COX-2, a variety of interactions have been observed. For example, one compound was found to form three hydrogen bonds with Arg106, Arg499, and Ser516 in the active site of COX-2. nih.gov It also participated in several hydrophobic interactions, including pi-sigma and alkyl-pi interactions with residues like Val335, Leu338, and Tyr371. nih.gov Another derivative targeting EGFR formed hydrogen bonds with Met769 and Asp831, along with hydrophobic interactions with residues such as Leu694 and Val702. nih.gov

These interactions, which typically involve hydrogen bonding, hydrophobic contacts, and pi-stacking, anchor the ligand within the active site and are responsible for its inhibitory activity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules over time at an atomic level. This technique is invaluable for studying the conformational changes and stability of a compound in a simulated biological environment.

Conformational analysis is a key aspect of understanding a molecule's biological activity, as the three-dimensional shape of a drug molecule is critical for its interaction with a target receptor. fiveable.me MD simulations can be used to explore the conformational landscape of Quinoxalin-2-ylmethanamine hydrochloride, identifying the most stable (lowest energy) conformations. researchgate.net By analyzing the trajectory of the simulation, one can determine the flexibility of different parts of the molecule, such as the rotation of single bonds and the puckering of ring systems. fiveable.meresearchgate.net This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. The stability of different conformations can be assessed by analyzing the potential energy of the system over time. A stable conformation will have a relatively low and consistent potential energy.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For quinoxaline derivatives, quantum chemical calculations such as Density Functional Theory (DFT) are often employed. researchgate.net These calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability and reactivity. scielo.brscielo.br

Interactive Data Table: Calculated Quantum Chemical Parameters for Related Compounds

| Compound Class | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

| 4(1H)-quinolinone derivative (CMQ) | Not specified | Not specified | 5.91 |

| 4(1H)-quinolinone derivative (NMQ) | Not specified | Not specified | 5.73 |

Note: The data presented is for structurally related quinolinone compounds, as specific data for this compound is not available.

Density Functional Theory (DFT) for Electronic Structure Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is widely applied to quinoxaline derivatives to determine optimized geometries and to calculate various electronic properties. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can predict molecular geometries with high accuracy. nih.govias.ac.in For quinoxaline derivatives, DFT has been employed to explore their electronic and photovoltaic effects, providing insights into their potential use in solar cells and other electronic devices. nih.govqmul.ac.uk The method is also used to analyze vibrational spectra (FT-IR, FT-Raman) and electronic spectra (UV-Vis), with results often showing very good agreement with experimental data. ias.ac.in The structural and electronic properties of quinoxaline compounds are crucial for their applications, including their potential as electron-transporting materials and their biological activities. beilstein-journals.orgnih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Quinoxaline Research

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry optimization, electronic and photovoltaic properties | nih.gov |

| B3LYP | 6-311+G(d,p) | Vibrational analysis, electronic transitions, NMR shifts | ias.ac.in |

| ωB97XD | 6-311G(d,p) | Geometry optimization for non-covalent interactions | nih.gov |

| wb97xd | def2-TZVP | Exploration of reactivity, electronic stability, and optical properties | tandfonline.com |

HOMO-LUMO Energy Gap Analysis and Electron Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govhuji.ac.il A large HOMO-LUMO gap generally indicates high molecular stability and low reactivity. nih.govnih.gov Conversely, a small energy gap is associated with higher reactivity, greater polarizability, and a tendency to absorb light at longer wavelengths. nih.govyoutube.com

For quinoxaline derivatives, the HOMO and LUMO energy levels are instrumental in processes involving electron injection and transfer. nih.govresearchgate.net These properties are particularly relevant for their application as electron-transporting materials in organic electronics like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). qmul.ac.ukbeilstein-journals.org The ability to tune the HOMO-LUMO gap through structural modification allows for the optimization of these materials for specific electronic applications. nih.gov For instance, studies on various quinoxaline derivatives have shown that their tunable electronic properties, including optimal energy levels, make them promising candidates for high-performance electronic devices. beilstein-journals.org The generation of a superoxide (B77818) radical anion via electron transfer from the excited state of a quinoxaline molecule to molecular oxygen has also been confirmed, highlighting the importance of these electron transfer characteristics. nih.gov

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Example Quinoxaline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | -6.0504 | -3.2446 | 2.8058 | DFT/B3LYP | nih.gov |

| Dinaphthodiospyrol S | -6.39 | -3.51 | 2.88 | DFT/B3LYP/6-311G(d,p) | nih.gov |

Note: These values are for illustrative compounds from the quinoxaline family and are not specific to this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study chemical bonding and intermolecular interactions within a molecular system. wikipedia.org It provides a localized picture of electron density in atoms and bonds, corresponding to the classic Lewis structure concept. wikipedia.orguba.ar The analysis focuses on donor-acceptor interactions, where electron density is transferred from a filled "Lewis-type" orbital (the donor) to an empty "non-Lewis-type" orbital (the acceptor). wikipedia.orgnih.gov The energy of these interactions can be calculated, providing a quantitative measure of phenomena like hyperconjugation and hydrogen bonding. nih.govwisc.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This approach is widely used in drug discovery to predict the activity of new or untested compounds, thereby guiding the synthesis of more potent molecules. mdpi.commdpi.com

Development of Predictive Models

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., inhibitory concentrations). rsc.org For each compound, a set of numerical parameters, known as molecular descriptors, are calculated to represent its structural and physicochemical properties. youtube.com Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to build a mathematical equation that correlates the descriptors with the activity. nih.govnih.gov

The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. youtube.comyoutube.com A robust QSAR model should have good statistical quality, indicated by parameters like a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (pred_r²) for the test set. nih.govnih.gov For quinoxaline derivatives, numerous 2D and 3D-QSAR models have been developed to predict activities such as anticancer, antitubercular, and receptor binding affinities. nih.govnih.govresearchgate.netnih.gov These models have demonstrated good predictive capabilities, making them valuable tools for the rational design of new quinoxaline-based therapeutic agents. mdpi.comresearchgate.net

Table 3: Example of Statistical Parameters for a 2D-QSAR Model of Quinoxaline Derivatives

| Statistical Parameter | Value | Description | Reference |

|---|---|---|---|

| r² (training set) | 0.78 | Coefficient of determination for the training set, indicating goodness-of-fit. | nih.gov |

| q² (internal validation) | 0.71 | Cross-validated correlation coefficient, indicating model robustness. | nih.gov |

| pred_r² (external validation) | 0.68 | Predictive r-squared for the test set, indicating predictive power. | nih.gov |

Note: This table represents a sample QSAR model for anticancer activity against a specific cell line and serves as an example of the methodology.

Identification of Key Structural Descriptors

A critical outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. nih.gov These descriptors provide insights into the structural features required for optimal interaction with a biological target. nih.gov Descriptors can be categorized based on the type of information they encode, such as:

Topological descriptors: These describe the atomic connectivity and shape of the molecule, such as the path/walk Randic shape index (PW4). nih.gov

Electrostatic descriptors: These relate to the charge distribution within the molecule, such as topological charges (GGI9, JGI2) and dipole moments. nih.govnih.gov They often highlight the importance of electronegative groups for activity. researchgate.net

Steric descriptors: These relate to the three-dimensional size and shape of the molecule. 3D-QSAR studies often generate contour maps that visualize regions where steric bulk is favorable or unfavorable for activity. researchgate.net

Hydrophobic descriptors: These quantify the hydrophilicity or hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets in receptors. nih.gov

In various QSAR studies on quinoxaline derivatives, descriptors related to topology, electrostatics, and atomic properties have been identified as important factors for activities like antitubercular effects and histamine (B1213489) H4 receptor binding. nih.govnih.gov For instance, one study identified descriptors like the mean square distance index (MSD) and 2D-autocorrelations (MATS7e, GATS7e) as being significant for explaining binding affinity. nih.gov Another study on anticancer quinoxalines identified descriptors related to energy, molecular force fields, and dipole moment as key influencers. nih.gov This information is invaluable for medicinal chemists in designing new derivatives with enhanced potency.

Molecular Mechanisms of Action and in Vitro Biological Activity of Quinoxalin 2 Ylmethanamine Hydrochloride

Modulation of Specific Molecular Targets in Biological Systems

Enzyme Inhibition Studies

Quinoxaline (B1680401) derivatives have been extensively studied for their potential to inhibit a wide array of enzymes, playing crucial roles in various pathological conditions.

Cyclooxygenase-2 (COX-2): Certain quinoxaline derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme responsible for the elevated production of prostaglandins (B1171923) during inflammation. nih.govresearchgate.net For instance, novel synthesized quinoxaline derivatives have demonstrated significant COX-2 inhibitory activity, with some compounds showing IC50 values comparable to the standard drug celecoxib. nih.gov The structural basis for this selective inhibition lies in the ability of the quinoxaline scaffold to interact with key amino acid residues within the COX-2 active site, such as Gln178, Leu338, Ser339, and Phe504. nih.govnih.govresearchgate.net This interaction blocks the conversion of arachidonic acid to prostaglandin (B15479496) G2, thereby mediating anti-inflammatory effects. nih.gov

Lactate Dehydrogenase A (LDHA): Quinoxaline-based compounds have emerged as inhibitors of Lactate Dehydrogenase A (LDHA), a critical enzyme in glycolysis, particularly in cancer cells exhibiting the Warburg effect. nih.govnih.gov By inhibiting LDHA, these compounds disrupt the conversion of pyruvate (B1213749) to lactate, leading to a reduction in ATP levels and the induction of oxidative stress and cell death in cancer cells. nih.gov For example, a small-molecule inhibitor, FX11, which contains a quinoxaline-like core, has been shown to inhibit the progression of human lymphoma and pancreatic cancer xenografts. nih.gov

Kinases: The quinoxaline scaffold is a privileged structure in the design of kinase inhibitors, targeting a multitude of kinases involved in cell signaling and proliferation. ekb.egekb.eg

Receptor Tyrosine Kinases (RTKs): Quinoxaline derivatives have been developed as potent inhibitors of several RTKs, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). ekb.egnih.govresearchgate.netgoogle.com For instance, certain 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives have shown inhibitory activity toward EGFR kinase. nih.govresearchgate.net These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and blocking downstream signaling. ekb.egekb.eg Some quinoxalinones have even shown efficacy against drug-resistant EGFR mutants. mdpi.com

Pim Kinases: Novel quinoxaline derivatives have been identified as dual inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in various hematologic and solid tumors. nih.govmdpi.comnih.gov Compounds like 5c and 5e have demonstrated potent, submicromolar inhibition of both Pim-1 and Pim-2. nih.govmdpi.com

Other Kinases: The inhibitory activity of quinoxaline derivatives extends to other kinases such as c-Met, Janus kinase receptor (JAK-2), and Apoptosis signal-regulated kinase 1 (ASK1). ekb.eglookchem.comnih.gov For example, a dibromo substituted quinoxaline fragment, 26e, was found to be an effective inhibitor of ASK1 with an IC50 value of 30.17 nM. nih.gov

α-amylase and α-glucosidase: Quinoxaline derivatives have been evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. aminer.orgnih.govnih.gov Inhibition of these enzymes can help manage postprandial hyperglycemia. nih.gov For example, N-Ethyl-7-chloro-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine 5b showed dual inhibitory activity with IC50 values of 24.0 µM for α-amylase and 41.7 µM for α-glucosidase. aminer.org Another study reported a 2-aryl quinoxaline derivative (compound 14) with potent inhibitory activity against both enzymes, with IC50 values of 294.35 nM and 198.21 nM, respectively. nih.gov

Phosphofructokinases: While direct inhibition of phosphofructokinases by quinoxalin-2-ylmethanamine (B143339) hydrochloride is not extensively documented in the provided results, the interference with glycolysis through LDHA inhibition suggests a potential indirect effect on this pathway. nih.govnih.gov

Interactive Data Table: Enzyme Inhibition by Quinoxaline Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

| Quinoxaline Derivatives | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition, with some compounds having IC50 values comparable to celecoxib. | nih.gov |

| Quinoxaline-based Compounds | Lactate Dehydrogenase A (LDHA) | Inhibition leads to reduced ATP, increased oxidative stress, and cancer cell death. | nih.govnih.gov |

| Quinoxaline Derivatives | Receptor Tyrosine Kinases (e.g., EGFR) | Act as ATP-competitive inhibitors, with some effective against drug-resistant mutants. | ekb.egnih.govresearchgate.netmdpi.com |

| Quinoxaline Derivatives | Pim-1/Pim-2 Kinases | Dual inhibitors identified with submicromolar potency. | nih.govmdpi.comnih.gov |

| 2-Aryl Quinoxaline Derivatives | α-amylase & α-glucosidase | Potent dual inhibition observed, with some compounds in the nanomolar range. | aminer.orgnih.govnih.gov |

Receptor Binding and Modulation

Quinoxaline-containing compounds have demonstrated the ability to bind to and modulate the function of various receptors.

Adenosine (B11128) Receptor A2AAR: The A2A adenosine receptor (A2AAR), a G-protein coupled receptor (GPCR), has been a target for quinoxaline-like antagonists. nih.govresearchgate.net Studies have identified key residues within the receptor that interact with these antagonists. For instance, the antagonist ZM241385 specifically binds to S67(2.65), M177(5.38), and N253(6.55). nih.gov The binding of these antagonists can induce conformational changes in the receptor. nih.gov The interaction is calcium-dependent and exhibits high affinity, with a dissociation constant (Kd) in the nanomolar range. nih.gov

AMPA Receptor: Quinoxaline-2,3-diones are a classic scaffold for competitive antagonists of the AMPA receptor, a key player in fast glutamatergic neurotransmission. nih.gov These antagonists can have varying selectivity profiles for different ionotropic glutamate (B1630785) receptors. nih.gov Additionally, quinoxalin-4-one derivatives can act as negative allosteric modulators of the AMPA receptor. nih.gov There are also reports of positive allosteric modulators of AMPA receptors, which can enhance the current induced by an agonist. mdpi.com The modulation of AMPA receptors by such compounds can rescue specific behavioral impairments in certain neurological conditions. nih.gov

Nucleic Acid Interaction Mechanisms

The planar aromatic structure of the quinoxaline ring system facilitates its interaction with nucleic acids.

DNA Binding/Intercalation: While direct studies on Quinoxalin-2-ylmethanamine hydrochloride were not found, the general class of quinoxaline derivatives, particularly those found in natural antibiotics like echinomycin (B1671085) and triostins, are known to interact with DNA. nih.gov These interactions often occur through intercalation between base pairs, a mechanism that can contribute to their antitumor activities. nih.gov

RNA Synthesis Inhibition: Some quinoxaline derivatives have shown the ability to inhibit RNA synthesis. For example, quinoxalin-2-mercaptoacetyl urea (B33335) has been reported to act as an RNA viral egress inhibitor. nih.gov This suggests that certain quinoxaline compounds can interfere with the processes of viral replication by targeting RNA-related mechanisms.

In Vitro Cellular Pathway Perturbation

The interaction of quinoxaline derivatives with molecular targets translates into the perturbation of various cellular pathways.

Impact on Cellular Signaling Cascades

Protein Kinases and Receptor Tyrosine Kinases: As potent inhibitors of various protein kinases and RTKs, quinoxaline derivatives significantly impact their downstream signaling cascades. ekb.egekb.eg By blocking the phosphorylation activity of kinases like EGFR, VEGFR, and PDGFR, these compounds can halt the signaling pathways that drive cell proliferation, survival, and angiogenesis in cancer. ekb.egnih.govgoogle.com

Wnt signaling pathway: While direct modulation of the Wnt signaling pathway by this compound is not explicitly detailed in the provided search results, the broad activity of quinoxaline derivatives against various kinases suggests potential cross-talk and indirect effects on this pathway.

PI3K/Akt/mTOR Pathway: Several quinoxaline derivatives have been identified as dual inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. rjptonline.orgresearchgate.netnih.gov For example, the quinoxaline derivative PKI-587 has shown strong inhibitory activity against both PI3K and mTOR. rjptonline.orgresearchgate.net Another compound, 6be, was found to inhibit the PI3K-Akt-mTOR pathway by down-regulating the levels of key proteins and inhibiting the phosphorylation of Akt. nih.gov This inhibition can lead to the activation of p53 and induce apoptosis in cancer cells. nih.gov

Interference with Metabolic Pathways

Glycolysis and the Warburg Effect: The inhibition of Lactate Dehydrogenase A (LDHA) by quinoxaline-based compounds directly interferes with glycolysis, a central metabolic pathway. nih.govnih.gov This is particularly relevant in the context of the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen. nih.gov By blocking LDHA, these compounds disrupt this altered metabolic state, leading to reduced energy production and increased oxidative stress, which can selectively target cancer cells. nih.govnih.gov

Influence on Key Cellular Processes (e.g., Tubulin Polymerization, Topoisomerase II Activity)

Quinoxaline derivatives exert their biological effects by interacting with fundamental cellular machinery, notably enzymes that control DNA topology and cytoskeletal dynamics.

Topoisomerase II Inhibition: A primary mechanism of action for certain quinoxaline compounds is the inhibition of topoisomerase II (Topo II), an enzyme crucial for managing DNA tangles and supercoils during replication and transcription. tandfonline.com One study identified a specific quinoxaline-based derivative as a potent Topo II inhibitor. tandfonline.comnih.gov This compound demonstrated significant inhibitory effects on the enzyme, with an IC50 value of 7.529 µM, compared to the 21.98 µM IC50 value of another tested derivative and the reference drug, doxorubicin. tandfonline.com Molecular docking studies supported these findings, indicating a strong binding affinity of the derivative for topoisomerase II, which is consistent with an apoptotic mechanism of cell death. tandfonline.comnih.gov Other research has shown that different quinoxaline derivatives can function as DNA intercalators, thereby inhibiting bacterial DNA gyrase, a type of topoisomerase, which is essential for bacterial DNA synthesis. tandfonline.com

Tubulin Polymerization and Microtubule Disruption: The cytoskeletal protein tubulin is another target for quinoxaline-based compounds. Certain imidazo[1,2-a]quinoxaline (B3349733) derivatives have been identified as microtubule-interfering agents. nih.gov By disrupting the dynamics of tubulin polymerization into microtubules, these compounds can interfere with cell division, intracellular transport, and the maintenance of cell structure, contributing to their anticancer effects. nih.gov

In Vitro Studies on Cellular Responses in Research Models

The therapeutic potential of quinoxaline derivatives has been extensively investigated in various in vitro models, demonstrating a broad spectrum of biological activities.

Investigations in Model Microorganism Strains (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic Mechanisms)

Quinoxaline-based compounds have shown significant promise as antimicrobial agents against a wide range of pathogenic microorganisms.

Antibacterial Activity: Derivatives of quinoxaline have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov In one study, newly synthesized Schiff bases of quinoxaline were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative), with several compounds showing high activity. nih.govepa.gov Similarly, a series of 2,3-diaminoquinoxaline derivatives showed significant antibacterial action, with molecular docking studies suggesting they bind to the quinolone-binding site of S. aureus DNA gyrase. tandfonline.com Steroidal thiazolo quinoxalines have also proven to be effective antibacterial agents against E. coli. nih.gov Furthermore, in the context of plant pathogens, certain quinoxaline derivatives exhibited strong inhibitory effects against bacteria such as Acidovorax citrulli, Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum. rsc.orgrsc.org

Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Quinoxaline Schiff Bases | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity against Gram-positive and Gram-negative bacteria. | nih.govepa.gov |

| 2,3-Diaminoquinoxalines | S. aureus | Significant antibacterial activity; binds DNA gyrase. | tandfonline.com |

| Compound 5k | Acidovorax citrulli (Ac) | Good inhibitory effect (86.28% inhibition). | rsc.orgrsc.orgnih.gov |

| Compounds 5o and 5p | Xanthomonas oryzae pv. oryzae (Xoo) | High inhibition rates (72.84% and 76.15%, respectively). | rsc.org |

Antifungal Activity: The antifungal properties of quinoxalines have been well-documented, particularly against plant pathogenic fungi. A series of derivatives showed significant activity, with compounds 5j and 5t being particularly potent against Rhizoctonia solani (sheath blight), exhibiting EC50 values of 8.54 µg/mL and 12.01 µg/mL, respectively, which is superior to the commercial fungicide azoxystrobin. rsc.orgrsc.orgnih.gov Other studies have designed quinoxaline-2-oxyacetate hydrazide derivatives that show remarkable efficacy against a panel of fungi including Botrytis cinerea, Gibberella zeae, and Colletotrichum orbiculare. mdpi.com For instance, one derivative in this class recorded an EC50 of 0.15 μg/mL against R. solani. mdpi.com Activity has also been noted against human fungal pathogens like Aspergillus niger and Candida albicans, although in some cases, this activity was moderate. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Quinoxaline Derivatives

| Compound/Derivative Class | Target Microorganism(s) | EC50 / Activity | Reference(s) |

|---|---|---|---|

| Compound 5j | Rhizoctonia solani (RS) | 8.54 µg/mL | rsc.orgrsc.orgnih.gov |

| Compound 5t | Rhizoctonia solani (RS) | 12.01 µg/mL | rsc.orgrsc.orgnih.gov |

| Quinoxalinylhydrazide Derivative 28 | Rhizoctonia solani (RS) | 0.15 µg/mL | mdpi.com |

| Quinoxalinylhydrazide Derivative 15 | Gibberella zeae | 0.87 µg/mL | mdpi.com |

| Quinoxalinylhydrazide Derivative 15 | Colletotrichum orbiculare | 1.01 µg/mL | mdpi.com |

Antiviral Activity: Quinoxaline derivatives are recognized for their broad-spectrum antiviral capabilities. rsc.orgnih.govresearchgate.net They have shown potential against both RNA and DNA viruses. nih.gov The mechanism often involves targeting key viral proteins. nih.gov For example, some derivatives are proposed as good candidates to combat influenza viruses by targeting the highly conserved NS1 protein. nih.gov A specific tandfonline.comnih.govrsc.orgtriazolo[4,3-a]quinoxaline derivative was found to reduce plaques of Herpes simplex virus (a DNA virus) in cell culture. nih.gov Furthermore, the compound S-2720, which bears a quinoxaline core, was identified as a very potent inhibitor of HIV-1 reverse transcriptase, a critical enzyme for RNA retroviruses. researchgate.net This highlights the potential of the quinoxaline scaffold in developing drugs against significant human viral pathogens. rsc.orgnih.gov

Antiparasitic Activity: Research has also highlighted the activity of quinoxaline compounds against various parasites. Quinoxaline-1,4-di-N-oxide derivatives, in particular, have been evaluated for their antitaeniasis effects against Taenia crassiceps cysticerci. nih.gov Several of these ester derivatives exhibited potent activity, with three compounds (TS-12, TS-19, and TS-20) showing EC50 values (0.58 µM to 0.68 µM) comparable to the reference drug albendazole (B1665689) sulfoxide. nih.gov Interestingly, for the most active compounds, this effect does not appear to be linked to the inhibition of the parasite's triosephosphate isomerase (TIM) enzyme. nih.gov The quinoxaline-1,4-di-N-oxide scaffold has also demonstrated activity against other parasites such as Equinococcus granulosus, Fasciola hepatica, Trichomonas vaginalis, and Giardia lamblia. nih.gov

Table 3: In Vitro Antiparasitic Activity of Selected Quinoxaline-1,4-di-N-oxide Derivatives

| Compound | Target Parasite | EC50 Value (µM) | Reference(s) |

|---|---|---|---|

| TS-12 | Taenia crassiceps | 0.58 | nih.gov |

| TS-19 | Taenia crassiceps | 0.68 | nih.gov |

| TS-20 | Taenia crassiceps | 0.68 | nih.gov |

Studies in Immortalized Cell Lines (e.g., Inhibition of Cell Growth, Induction of Apoptosis in cancer cell lines)

The anticancer properties of quinoxaline derivatives are a major area of investigation, with numerous studies demonstrating their ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis). researchgate.netmdpi.com

Inhibition of Cell Growth and Induction of Apoptosis: Quinoxaline derivatives have shown cytotoxic effects against a variety of human cancer cell lines. nih.gov One potent derivative was highly effective against prostate cancer (PC-3) and liver cancer (HepG2) cells, with IC50 values of 2.11 µM and 4.11 µM, respectively. tandfonline.comnih.gov The mechanism in PC-3 cells was confirmed to be apoptosis, triggered by the inhibition of topoisomerase II. tandfonline.com This compound was shown to arrest the cell cycle in the S phase, upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, and downregulate the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov

Other quinoxaline-based compounds have demonstrated different but equally effective mechanisms. A quinoxaline-containing peptide, RZ2, was found to induce apoptosis by modulating autophagy, leading to mitochondrial dysfunction and an increase in reactive oxygen species (ROS). rsc.org Another derivative, compound VIIIc, caused cell cycle arrest at the G2/M phase in HCT116 human colon carcinoma cells. nih.gov In HeLa cervical cancer cells, a quinoxaline-arylfuran derivative (QW12) with an IC50 of 10.58 μM was found to induce apoptosis by generating ROS and inhibiting STAT3 phosphorylation. proquest.com These studies underscore the diverse molecular pathways through which quinoxaline compounds can exert their anticancer effects. ekb.eg

Table 4: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 / Effect | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 µM | Topoisomerase II inhibition, S-phase arrest, apoptosis induction. | tandfonline.comnih.gov |

| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 µM | Topoisomerase II inhibition, S-phase arrest, apoptosis induction. | tandfonline.com |

| Compound QW12 | HeLa (Cervical) | 10.58 µM | Apoptosis induction, ROS generation, STAT3 inhibition. | proquest.com |

| Compound VIIIc | HCT116 (Colon), MCF-7 (Breast) | Good activity; IC50 = 4.4 µM (MCF-7) | G2/M phase cell cycle arrest. | nih.govmdpi.com |

Applications of Quinoxalin 2 Ylmethanamine Hydrochloride in Chemical and Materials Science Research

Role as a Key Intermediate in Organic Synthesis

The reactivity and structural features of the quinoxaline (B1680401) core make its derivatives, such as Quinoxalin-2-ylmethanamine (B143339) hydrochloride, highly sought-after intermediates in organic synthesis.

The quinoxaline moiety is a fundamental building block for constructing more intricate heterocyclic systems. Organic chemists utilize the quinoxaline framework as a starting point for synthesizing a wide array of functionalized molecules. A primitive and effective method to create the quinoxaline core involves the condensation reaction between an ortho-phenylenediamine and a dicarbonyl compound. nih.gov This versatility allows for the introduction of various substituents, enabling the creation of a diverse library of complex heterocyclic compounds. apolloscientific.co.uk The synthesis of quinoxaline-2,3(1H,4H)-dithione, for instance, is a key method used to prepare other dithione derivatives in heterocyclic chemistry. nih.gov The development of new synthetic routes, such as those using bioinspired ortho-quinone catalysts or nickel-catalyzed reactions, further expands the utility of quinoxaline-based building blocks for creating benzimidazoles, quinoxalines, and benzoxazoles under mild conditions. organic-chemistry.org

Quinoxalin-2-ylmethanamine hydrochloride serves as a precursor for advanced organic scaffolds, which are core molecular frameworks used in the development of new materials and compounds. The quinoxaline scaffold is particularly promising due to its structural diversity, which allows for precise tuning of molecular properties for specific applications. nih.gov Researchers can readily prepare quinoxaline derivatives through simple condensation reactions, making them practical for both experimental studies and cost-effective large-scale production. nih.gov For example, the quinoxalin-2(1H)-one fragment is considered a promising electron-withdrawing substituent for developing push-pull systems with desirable photophysical properties for materials science applications. mdpi.com The ability to functionalize the quinoxaline core at multiple sites provides a pathway to novel scaffolds with tailored electronic and physical characteristics. nih.gov

Contributions to Advanced Materials Research

The distinct electronic properties of the quinoxaline ring system, characterized by its electron-deficient nature, make it a valuable component in the design of advanced materials for electronic and optical applications.

Quinoxaline derivatives have emerged as a significant class of n-type organic semiconductors, playing a crucial role as electron-transporting materials in various organic electronic devices. nih.gov Their electron-accepting ability facilitates efficient electron injection and transport, which is fundamental to the performance of Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs), and Organic Light-Emitting Diodes (OLEDs). core.ac.uknih.gov

In the realm of OSCs, quinoxaline-based non-fullerene acceptors (QxNFAs) have garnered considerable attention, leading to devices with power conversion efficiencies (PCEs) approaching 20%. nih.gov The quinoxaline unit offers advantages like multiple modifiable sites, low reorganization energy, and broad absorption, which are beneficial for optimizing photovoltaic performance. nih.govnih.gov For example, modifying the quinoxaline core in Y-series acceptors has been shown to reduce energy loss and improve charge generation and transport. nih.govrsc.org The introduction of a fluorinated quinoxaline core in non-fused acceptors has led to enhanced charge mobility, more ordered molecular stacking, and improved film morphology, resulting in a notable PCE of 11.45% in an as-cast device. nih.gov

The table below summarizes the performance of various quinoxaline-based acceptors in organic solar cells.

| Acceptor Name | Donor Polymer | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) |

| AQx-2 | PM6 | 16.64 | --- | --- | --- |

| L21 (fluorinated) | PBDB-T | 11.45 | --- | --- | --- |

| L19 (non-fluorinated) | PBDB-T | 8.68 | --- | --- | --- |

| Ternary (PM6:Y6:L21) | PM6/Y6 | 17.81 | --- | --- | --- |

| PTQ10 | Y6 | >16 | --- | --- | --- |

| PCE: Power Conversion Efficiency, VOC: Open-Circuit Voltage, JSC: Short-Circuit Current Density, FF: Fill Factor. Data compiled from multiple sources. nih.govnih.govnih.gov |

Quinoxalines are also promising as n-type materials for OFETs due to their tunable properties, including high electron mobility and optimal energy levels. nih.gov

The intramolecular charge transfer (ICT) characteristics inherent in many quinoxaline derivatives make them excellent candidates for luminescent and optoelectronic materials. core.ac.uk The electron-withdrawing quinoxaline ring, when paired with an electron-donating group, can create a "push-pull" structure that facilitates ICT and induces luminescence. core.ac.uk

Research has demonstrated that materials incorporating quinoxaline can exhibit polymorphism-dependent emission and mechanochromic luminescence, where the emission color changes in response to mechanical force. rsc.org For instance, a D–A–D symmetrical molecule named TQT, using quinoxaline as the acceptor and triphenylamine (B166846) as the donor, showed high-contrast polymorph-dependent emission from green to red. rsc.org Such materials are valuable for applications in sensors, bio-imaging, and OLEDs. core.ac.uk

The table below highlights the photophysical properties of selected quinoxaline-based luminescent materials.

| Compound | Structure Type | Emission Color (Solid State) | Emission Wavelength (nm) | Key Feature |

| TQT-G | D-A-D | Green | 530 | Polymorphism, H-aggregate |

| TQT-Y | D-A-D | Yellow | 575 | Polymorphism, J-aggregate |

| TQT-O | D-A-D | Orange | 593 | Polymorphism |

| TQT-R | D-A-D | Red | 600 | Polymorphism |

| Ground TQT Powder | D-A-D | Yellow-Green | 546 | Mechanochromic Luminescence |

| Data based on the TQT molecule, a multifunctional luminescent material. rsc.org |

In the field of polymer chemistry, quinoxaline derivatives have been identified as a promising scaffold for designing photoinitiating systems for both UV and visible-light-induced polymerization. mdpi.comresearchgate.net The search for photoinitiators that can be activated by low-intensity light sources, such as LEDs, has highlighted quinoxalines as potential candidates. mdpi.com These systems can initiate free radical polymerizations, offering an energy-saving and efficient method for converting liquid monomers into solid polymers. mdpi.comresearchgate.net Studies have explored various dye-sensitized systems where the quinoxaline derivative acts as the photosensitizer. For example, dyes containing a pyrazoloquinoxaline moiety have been evaluated as novel photoinitiators for polymerization induced by an argon-ion laser. rsc.org The efficiency of these systems is often related to the electron transfer process from the dye's excited triplet state. rsc.org

Sensor and Electrochromic Device Components in Research

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in chemical and materials science research for their potential applications in sensor technology and electrochromic devices. researchgate.netnih.gov The unique electronic properties of the quinoxaline scaffold, characterized by its electron-deficient nature, make it an excellent building block for creating novel functional materials. nih.gov While research on this compound for these specific applications is nascent, the broader family of quinoxaline derivatives provides a strong foundation for its potential utility.

Sensor Applications

The inherent photophysical and electrochemical properties of quinoxaline derivatives make them promising candidates for the development of chemosensors. rawdatalibrary.net These sensors can detect a variety of analytes, including cations, anions, and changes in pH, through mechanisms such as colorimetric and fluorimetric changes. rawdatalibrary.netmdpi.com The design of these sensors often involves modifying the quinoxaline core with specific recognition units that can selectively bind to the target analyte.

One area of focus has been the development of quinoxaline-based sensors for metal ions. For instance, researchers have successfully synthesized quinoxaline derivatives that act as selective and sensitive probes for iron (Fe³⁺) and nickel (Ni²⁺) cations. nih.gov These sensors exhibit a noticeable color change upon binding with the respective metal ions, allowing for "naked-eye" detection without the need for sophisticated instrumentation. nih.gov

Furthermore, the versatility of the quinoxaline structure allows for the creation of ratiometric sensors, which offer increased accuracy by measuring the ratio of two different signals. nih.gov This design provides a built-in correction for environmental effects and can enhance the dynamic range of the sensor.

The development of water-soluble quinoxaline derivatives has expanded their application to aqueous environments. A notable example is a push-pull quinoxaline derivative functionalized with (3-aminopropyl)amino substituents, which has been successfully employed as a dual optical chemosensor for pH measurements in acidic aqueous solutions (pH 1–5). mdpi.com This sensor demonstrates both colorimetric and fluorescent responses to pH changes. mdpi.com The presence of common metal ions was found not to interfere with its sensing capabilities, highlighting its selectivity. mdpi.com

Table 1: Examples of Quinoxaline-Based Sensors in Research

| Sensor Type | Target Analyte | Detection Method | Key Findings | Reference |

| Colorimetric/Ratiometric Sensor | Fe³⁺ | Colorimetric | Selective and sensitive detection in solutions, including commercial fruit juices. | nih.gov |

| Colorimetric/Ratiometric Sensor | Ni²⁺ | Colorimetric | Selective and sensitive detection of nickel cations. | nih.gov |

| Dual Optical Chemosensor | pH (1-5) | Colorimetric & Fluorescent | Water-soluble and operates effectively in acidic aqueous media without interference from common metal ions. | mdpi.com |

Electrochromic Device Components

In the field of materials science, quinoxaline derivatives are being explored as key components in the fabrication of electrochromic devices. These devices can change their color upon the application of an electrical potential and have applications in smart windows, displays, and other technologies. The incorporation of quinoxaline units into polymer backbones can yield electrochromic materials with desirable properties such as high stability, fast switching times, and significant optical contrast. acs.org

Research has demonstrated that polymers containing quinoxaline moieties can exhibit multiple color states depending on their oxidation state. researchgate.net For example, a polymer incorporating both quinoxaline and benzodithiophene units displayed a color transition from orange in its neutral state to brown, green, and blue in its intermediate, oxidized, and reduced states, respectively. researchgate.net

The performance of these electrochromic polymers can be fine-tuned by altering the chemical structure of the quinoxaline derivatives. acs.org For instance, the synthesis of polymers from 3,4-ethylenedioxythiophene (B145204) (EDOT) and bis-substituted quinoxalines has led to materials with excellent stability and rapid switching speeds. acs.org One such polymer, PDETQ, exhibited a remarkable optical contrast of 84% in the near-infrared (NIR) region and switching times of less than a second. acs.org Another related polymer, PDEQ, also showed high optical contrasts and fast switching capabilities. acs.org

Table 2: Performance of Quinoxaline-Based Electrochromic Polymers

| Polymer | Color (Neutral State) | Color (Oxidized State) | Optical Contrast (NIR) | Switching Time (Visible) | Reference |

| PDETQ | Green | - | 84% | 0.72 - 0.9 s | acs.org |

| PDEQ | Bluish Green | Transmissive Light Blue | 74% | < 1 s | acs.org |

| PQBT | Orange | Blue (Reduced) | - | - | researchgate.net |

The ongoing research into quinoxaline-based materials for sensors and electrochromic devices underscores the significant potential of this class of compounds. researchgate.netnih.gov The ability to systematically modify their structure allows for the tailoring of their electronic and optical properties to meet the demands of specific applications. researchgate.netbeilstein-journals.org While direct studies on this compound are limited, the extensive body of work on related derivatives suggests it could serve as a valuable precursor or building block in the development of next-generation sensors and electrochromic materials.

Future Research Trajectories for Quinoxalin 2 Ylmethanamine Hydrochloride and Quinoxaline Derivatives

Structural Optimization for Enhanced Research Utility

The versatility of the quinoxaline (B1680401) ring allows for extensive structural modifications to enhance its utility in research. mdpi.com Structure-activity relationship (SAR) studies are crucial in guiding these modifications to improve potency and selectivity for various biological targets. nih.govnih.gov

Key areas for structural optimization include:

Substitution Patterns: The introduction of different functional groups at various positions on the quinoxaline ring system can significantly influence biological activity. For instance, modifications at the C-4 position of pyrrolo[1,2-a]quinoxalines have been shown to enhance anticancer and antiviral properties. nih.gov Similarly, the introduction of dibromo substituents on the quinoxaline ring has led to potent inhibitors of apoptosis signal-regulated kinase 1 (ASK1). nih.gov